molecular formula C19H28N4O2S B2418661 N-((1-benzylpiperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 1448056-96-9

N-((1-benzylpiperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2418661
CAS No.: 1448056-96-9
M. Wt: 376.52
InChI Key: IIXMLAFLMMUBFW-UHFFFAOYSA-N
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Description

N-((1-Benzylpiperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a synthetic small molecule of significant interest in early-stage pharmacological research, particularly for investigating novel pathways in inflammation and chronic pain. This compound belongs to a class of pyrazole sulfonamide derivatives that have been identified as potent, non-covalent inhibitors of the N-acylethanolamine-hydrolyzing acid amidase (NAAA) enzyme[a]. NAAA is a lysosomal cysteine hydrolase that is highly expressed in immune cells and is responsible for the degradation of endogenous lipid mediators like palmitoylethanolamide (PEA) . PEA is a well-known anti-inflammatory and analgesic agent that acts by activating the peroxisome proliferator-activated receptor alpha (PPAR-α) . By inhibiting intracellular NAAA activity, this class of compounds prevents the degradation of PEA, thereby elevating and prolonging its natural anti-inflammatory and pain-relieving effects at the site of inflammation . This mechanism offers a promising research approach for modulating the inflammatory response without the side effects associated with direct PPAR-α agonists . The specific structural features of this inhibitor—including the 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide group linked to a (1-benzylpiperidin-4-yl)methyl moiety—are designed to interact with the enzyme's active site without forming irreversible covalent bonds, making it a valuable pharmacological tool for probing disease mechanisms . Consequently, this molecule is primarily intended for use in in vitro enzymatic assays and cell-based studies to further elucidate the role of the NAAA/PEA pathway in various models of inflammatory and neurodegenerative conditions.

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-1,3,5-trimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O2S/c1-15-19(16(2)22(3)21-15)26(24,25)20-13-17-9-11-23(12-10-17)14-18-7-5-4-6-8-18/h4-8,17,20H,9-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIXMLAFLMMUBFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-benzylpiperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the piperidine and pyrazole intermediatesThe final step involves the sulfonation of the pyrazole ring to introduce the sulfonamide group .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-((1-benzylpiperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

The mechanism of action of N-((1-benzylpiperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1-benzylpiperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is unique due to its combination of a piperidine ring, a pyrazole ring, and a sulfonamide group. This unique structure allows it to interact with a variety of molecular targets and undergo diverse chemical reactions, making it a versatile compound for research and industrial applications .

Biological Activity

N-((1-benzylpiperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C21H30N4O2SC_{21}H_{30}N_4O_2S and a molecular weight of 402.56 g/mol. It features a pyrazole ring substituted with a sulfonamide group and a benzylpiperidine moiety.

Research indicates that compounds similar to this compound exhibit several mechanisms of action:

  • mTOR Inhibition : Studies have demonstrated that related pyrazole derivatives can reduce mTORC1 activity, leading to increased autophagy in cancer cells. This modulation of autophagy is critical for their anticancer effects .
  • Antiproliferative Activity : The compound has shown significant antiproliferative effects against various cancer cell lines, particularly in pancreatic cancer models. The half-maximal inhibitory concentration (IC50) values for these compounds have been reported in the submicromolar range, indicating potent activity .
  • Non-Cytotoxicity : Importantly, these compounds have been found to exhibit non-cytotoxic profiles against healthy cells while effectively targeting cancerous cells .

Biological Activity Data Table

Activity Cell Line IC50 (µM) Comments
AntiproliferativeMIA PaCa-2< 0.5Significant reduction in cell viability
Autophagy inductionU937 (human leukemic cells)Not specifiedIncreased autophagic flux observed
mTORC1 inhibitionVarious cancer linesNot specifiedDisruption of mTORC1 reactivation
Non-cytotoxicHealthy fibroblastsNot applicableNo significant cytotoxic effects noted

Case Studies

  • Study on Autophagy Modulation : A study investigated the effects of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides which are structurally similar to the compound . The results indicated that these compounds reduced mTORC1 activity and enhanced autophagy at basal levels, suggesting a potential pathway for anticancer therapy .
  • Anticancer Efficacy : Another case study focused on the synthesis and evaluation of new pyrazole derivatives, including those with sulfonamide groups. These derivatives demonstrated strong antiproliferative activities against various cancer cell lines without exhibiting cytotoxicity towards normal cells .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing N-((1-benzylpiperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide?

  • Methodology :

  • Step 1 : Condensation of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride with a benzylpiperidine derivative under basic conditions (e.g., pyridine as a solvent and catalyst) .
  • Step 2 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the sulfonamide product .
  • Step 3 : Characterization using 1^1H/13^13C NMR and LC-MS to confirm structural integrity .

Q. How can researchers validate the purity and identity of this compound?

  • Analytical Techniques :

  • Thin-layer chromatography (TLC) for reaction monitoring .
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation .
  • X-ray crystallography for resolving 3D conformation and bond parameters (if crystals are obtainable) .

Q. What are the preliminary biological activities observed for this compound?

  • Findings :

  • Pyrazole-sulfonamide derivatives exhibit antimicrobial and anti-inflammatory properties in in vitro assays (e.g., COX-2 inhibition) .
  • Activity may vary with substituents; fluorinated analogs show enhanced selectivity in enzyme inhibition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during synthesis?

  • Variables to Test :

  • Solvent choice : Pyridine vs. DMF for sulfonamide bond formation .
  • Temperature : Elevated temperatures (80–100°C) for faster reaction kinetics .
  • Catalysts : Use of DMAP (4-dimethylaminopyridine) to enhance nucleophilicity .
    • Data Analysis :
  • Compare yields using a factorial design table:
SolventTemp (°C)CatalystYield (%)
Pyridine80None65
DMF100DMAP82
THF60None48
  • Reference:

Q. How do structural modifications (e.g., fluorination) impact biological activity?

  • Case Study :

  • Fluorine substitution at the benzyl group (e.g., 4-fluorobenzamide analogs) increases metabolic stability and target binding affinity .
  • Mechanistic Insight : Fluorine’s electronegativity enhances hydrophobic interactions in enzyme active sites .
    • Experimental Design :
  • Synthesize analogs with halogens (F, Cl) or methyl groups.
  • Test against enzyme panels (e.g., carbonic anhydrase isoforms) using fluorescence polarization assays .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Approach :

  • Docking studies : Use AutoDock Vina to model binding to COX-2 or N-myristoyltransferase .
  • DFT calculations : Analyze electronic properties (HOMO-LUMO gaps) to predict reactivity .
    • Validation :
  • Correlate docking scores with experimental IC50_{50} values from enzyme inhibition assays .

Q. How should researchers address contradictory data in biological assays?

  • Case Example : A compound may show high in vitro activity but poor in vivo efficacy.
  • Resolution Strategies :

  • Pharmacokinetic profiling : Assess solubility, plasma protein binding, and metabolic stability .
  • Structural analogs : Modify the piperidine or sulfonamide moiety to improve bioavailability .

Q. What are the stability considerations for long-term storage of this compound?

  • Guidelines :

  • Store under inert gas (argon) at –20°C to prevent oxidation .
  • Monitor degradation via HPLC every 6 months; impurities >0.5% warrant repurification .

Methodological Notes

  • Safety Protocols : Use PPE (gloves, goggles) due to acute toxicity risks (OSHA HCS Category 3) .
  • Eco-Toxicology : Follow waste disposal guidelines for sulfonamides to minimize environmental impact .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.